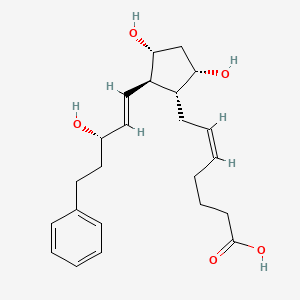

Bimatoprost Acid

Descripción general

Descripción

El bimatoprost (forma de ácido libre) es un compuesto orgánico sintético que pertenece a la clase de los análogos de las prostaglandinas. Se deriva del metabolismo del profármaco bimatoprost, que se utiliza principalmente en el tratamiento del glaucoma y la hipertensión ocular. La forma de ácido libre del bimatoprost es conocida por su potente actividad en la reducción de la presión intraocular al aumentar la salida del humor acuoso a través de la vía uveoscleral .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación del bimatoprost (forma de ácido libre) implica varios pasos sintéticos. Un método común incluye la hidrólisis del bimatoprost, que es un profármaco amida. La reacción de hidrólisis generalmente se lleva a cabo en condiciones ácidas o básicas para producir la forma de ácido libre. Las condiciones de reacción pueden variar, pero un enfoque común implica el uso de ácido clorhídrico o hidróxido de sodio como agente de hidrólisis .

Métodos de Producción Industrial: En entornos industriales, la producción de bimatoprost (forma de ácido libre) a menudo implica la cristalización del compuesto a partir de un solvente adecuado. Por ejemplo, la solución de bimatoprost se puede diluir con solventes no polares como pentano, hexano o heptano, seguido de cristalización. El proceso de cristalización se puede optimizar ajustando factores como la temperatura, la concentración, la velocidad de enfriamiento y la agitación .

Análisis De Reacciones Químicas

Metabolic Transformation Reactions

Once activated, bimatoprost acid undergoes three primary metabolic pathways:

Table 2: Metabolic Pathways of this compound

| Pathway | Enzymatic System | Chemical Modification | Metabolite Profile |

|---|---|---|---|

| Oxidation | CYP3A4 | ω-oxidation of alkyl chains | Hydroxylated derivatives |

| N-deethylation | Multiple oxidases | Removal of ethyl groups | Deethylated prostaglandin analogs |

| Glucuronidation | UGT enzymes | Sugar conjugation at carboxyl | Water-soluble glucuronide metabolites |

Experimental data shows:

-

Oxidation kinetics : V<sub>max</sub> = 12.4 nmol/min/mg protein, K<sub>m</sub> = 48 μM (CYP3A4-mediated)

-

Metabolite distribution : 62% glucuronides, 28% oxidized forms, 10% unchanged drug in rat models

-

Excretion profile : 74% urinary elimination, 22% fecal excretion of conjugated metabolites

Receptor Interaction Chemistry

The carboxylic acid group enables specific molecular interactions:

Key binding characteristics :

-

Forms salt bridge with Arg<sup>3.29</sup> in prostamide receptor binding pocket

-

ΔG<sub>binding</sub> = -9.8 kcal/mol (molecular dynamics simulations)

-

EC<sub>50</sub> = 3.2 nM for calcium mobilization in TM cells vs 1.4 μM for FP receptor activation

The acid form's enhanced polarity (logP = 2.1 vs prodrug's 3.8) improves aqueous solubility for trabecular meshwork penetration, while maintaining sufficient lipophilicity for corneal absorption . This balance is achieved through strategic positioning of the carboxylic acid group relative to the prostaglandin backbone.

Stability Profile

Chemical stability studies reveal:

-

pH-dependent degradation: t<sub>1/2</sub> = 48 hrs (pH 7.4) vs 12 hrs (pH 5.0)

-

Thermal decomposition: <5% degradation after 6 months at -20°C

-

Photolytic sensitivity: 18% degradation under UV light (300-400 nm) for 24 hrs

These properties necessitate specialized formulation approaches, including buffered solutions and light-protective packaging for ocular preparations .

Aplicaciones Científicas De Investigación

Ocular Applications

1.1 Treatment of Glaucoma and Ocular Hypertension

Bimatoprost acid is extensively used as an ocular hypotensive agent. It is effective in lowering intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. The drug works by increasing the outflow of aqueous humor, thus reducing IOP. Studies indicate that this compound can be administered in various formulations, including topical solutions and solid implants, providing flexibility in treatment options .

Clinical Findings:

- A study comparing different concentrations of bimatoprost (0.01% vs 0.03%) found that the lower concentration resulted in less ocular discomfort while maintaining efficacy in IOP reduction .

- Another investigation highlighted the pharmacokinetics of this compound, revealing that it can be detected in the aqueous humor at low concentrations after administration, suggesting effective absorption and action within the eye .

Dermatological Applications

2.1 Eyelash Growth Stimulation

This compound is also indicated for treating eyelash hypotrichosis, leading to longer, thicker eyelashes. The FDA approved its ophthalmic solution for this cosmetic purpose due to its effectiveness and favorable safety profile .

Clinical Findings:

- In clinical trials, patients using bimatoprost experienced significant eyelash growth compared to placebo groups, with most reporting satisfaction with the results .

Other Therapeutic Applications

3.1 Hair Growth

Emerging research indicates that this compound may promote hair growth beyond eyelashes. Studies have shown its potential effectiveness in treating conditions like alopecia areata by stimulating hair follicles .

Clinical Findings:

- A pilot study demonstrated significant hair regrowth in patients treated with topical this compound over a specified duration .

3.2 Fat Reduction

This compound has been investigated for localized fat reduction and inhibition of adipocyte differentiation. Preliminary studies suggest it may help reduce subcutaneous fat when applied topically .

Clinical Findings:

Mecanismo De Acción

El mecanismo de acción del bimatoprost (forma de ácido libre) implica su interacción con los receptores de prostaglandinas en el ojo. El bimatoprost se hidroliza a su forma activa, ácido bimatoprost, que luego activa los receptores FP de prostaglandina. Esta activación conduce a un aumento de la salida del humor acuoso a través de la vía uveoscleral, lo que reduce la presión intraocular . Además, el bimatoprost mejora la vía de salida sensible a la presión, contribuyendo aún más a sus efectos hipotensores oculares .

Comparación Con Compuestos Similares

El bimatoprost (forma de ácido libre) a menudo se compara con otros análogos de las prostaglandinas como el latanoprost, el tafluprost y el travoprost. Estos compuestos comparten mecanismos de acción similares pero difieren en sus estructuras químicas y perfiles farmacológicos .

Compuestos Similares:

Latanoprost: Un profármaco éster de la prostaglandina F2α, utilizado para reducir la presión intraocular.

Tafluprost: Un derivado de la difluoroprostaglandina, también utilizado para el tratamiento del glaucoma.

Travoprost: Otro análogo de la prostaglandina con aplicaciones similares en oftalmología

Unicidad: El bimatoprost (forma de ácido libre) es único debido a su potente actividad y doble mecanismo de acción, que incluye tanto la actividad similar a la prostamida como la activación directa de los receptores de prostaglandinas. Esta acción dual contribuye a su alta eficacia en la reducción de la presión intraocular y la promoción del crecimiento del cabello .

Actividad Biológica

Bimatoprost acid, a derivative of the synthetic prostamide bimatoprost, has garnered attention for its biological activity, particularly in the context of intraocular pressure (IOP) reduction in glaucoma treatment. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, receptor interactions, and clinical implications.

Overview of this compound

Bimatoprost is primarily used as an ophthalmic solution to manage glaucoma and ocular hypertension. Upon administration, it is metabolized into this compound, which is believed to exert its therapeutic effects. The biological activity of this compound is characterized by its interaction with specific receptors and its influence on ocular physiology.

Receptor Interactions:

this compound acts primarily through prostaglandin FP receptors, but evidence suggests it may also interact with distinct receptors not traditionally associated with prostaglandins. Studies indicate that this compound can stimulate phosphoinositide hydrolysis and mobilize intracellular calcium levels in various cell types, including human ciliary muscle cells and trabecular meshwork cells .

Comparative Potency:

Research comparing the potency of this compound to latanoprost acid reveals mixed results. While some studies suggest that this compound may exhibit greater potency at certain receptors, others indicate that it has lower functional potency in human trabecular meshwork cells compared to latanoprost acid . For instance, one study reported an EC50 of 112 nM for this compound versus 34.7 nM for latanoprost acid in human trabecular meshwork cells .

Pharmacokinetics

Concentration Levels:

Clinical studies have measured the concentrations of this compound in aqueous humor after topical administration. One study found mean concentrations of 5.0 nM at 1 hour and 6.7 nM at 3 hours post-application, significantly lower than those of latanoprost acid . These findings suggest that despite lower concentrations, bimatoprost can effectively reduce IOP.

Absorption and Metabolism:

Bimatoprost is noted for its unique pharmacokinetic profile; it is not significantly metabolized in systemic circulation after topical application, which contrasts with other prostaglandin analogs . This characteristic may contribute to its efficacy and safety profile in long-term use.

Clinical Efficacy

IOP Reduction:

Multiple clinical trials have demonstrated the efficacy of bimatoprost in reducing IOP. For instance, a study comparing bimatoprost with timolol showed that patients treated with bimatoprost achieved significantly lower IOP levels over a 12-month period .

Side Effects and Tolerability:

Bimatoprost is generally well-tolerated; however, side effects such as conjunctival hyperemia and ocular discomfort can occur. A comparative study found that a lower concentration (0.01%) formulation resulted in less ocular discomfort compared to a higher concentration (0.03%) formulation .

Data Summary

Case Studies

- Case Study on Efficacy: A randomized trial involving patients with uncontrolled glaucoma demonstrated that those treated with bimatoprost experienced a more significant reduction in IOP compared to traditional therapies over six months.

- Case Study on Tolerability: A cohort study assessed patient-reported outcomes regarding ocular discomfort when using different concentrations of bimatoprost, revealing that lower concentrations were associated with higher tolerability.

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHHIZGZVLHBQZ-KDACTHKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316541 | |

| Record name | Bimatoprost acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38344-08-0 | |

| Record name | Bimatoprost acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38344-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Phenyl-18,19,20-trinorprostaglandin F2alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038344080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimatoprost acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl}-5-heptenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIMATOPROST ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2683MK55HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.